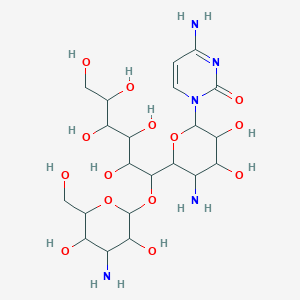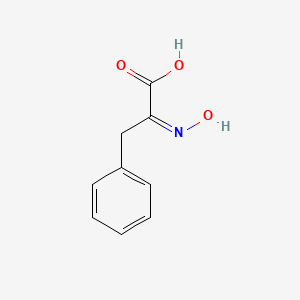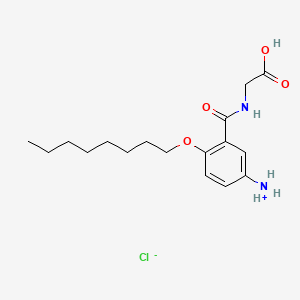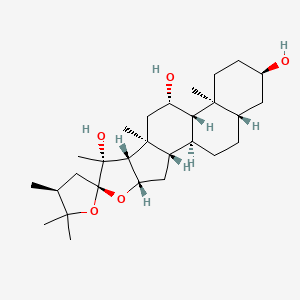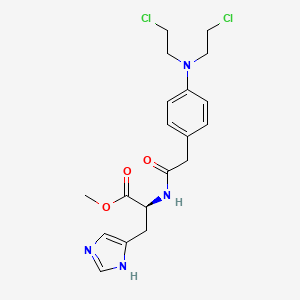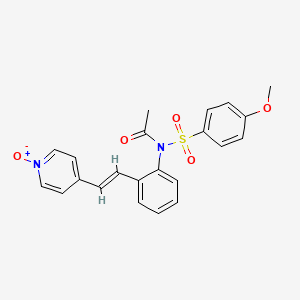
HMN-214
Vue d'ensemble
Description
HMN-214 est un nouveau dérivé stilbénique oral qui agit comme un promédicament de HMN-176. Il est connu pour son activité antitumorale puissante, en particulier par son interaction avec la kinase apparentée à la polo-1, une kinase sérine/thréonine qui régule les événements critiques de la mitose . This compound a été étudié pour son potentiel dans le traitement de divers cancers, notamment les cancers de la prostate et du pancréas .
Applications De Recherche Scientifique
HMN-214 has been extensively studied for its applications in cancer research. It has shown significant antitumor activity in various human tumor xenografts, including gastric, breast, lung, pancreas, prostate, and colorectal cancers . Additionally, this compound has been found to inhibit cell cycle progression and induce apoptosis in neuroblastoma cells . Its ability to target polo-like kinase-1 makes it a promising candidate for cancer therapy .
Mécanisme D'action
HMN-214 exerce ses effets en inhibant la kinase apparentée à la polo-1, un régulateur clé des événements mitotiques. Cette inhibition entraîne un arrêt du cycle cellulaire en phase G2/M, empêchant la division cellulaire et induisant l’apoptose . Le composé interfère également avec la localisation spatiale sous-cellulaire de la kinase apparentée à la polo-1, perturbant davantage les processus mitotiques .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de HMN-214 implique une réaction de Wittig entre le bromure de 2-nitrobenzylt triphénylphosphonium et le pyridine-4-carboxaldéhyde, conduisant à un adduit oléfinique. Le groupe nitro est ensuite réduit à l’aide de chlorure d’étain(II), et l’isomère E souhaité est isolé par cristallisation fractionnée .
Méthodes de production industrielle
Pour la production industrielle, this compound est préparé sous forme de suspension en broyant finement le composé et en le suspendant dans une solution de méthylcellulose 4000 à 0,5% pour obtenir une suspension à 3 mg/ml .
Analyse Des Réactions Chimiques
Types de réactions
HMN-214 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Le chlorure d’étain(II) est utilisé pour la réduction du groupe nitro dans le processus de synthèse.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Produits principaux
Le produit principal formé par la réduction de this compound est HMN-176, qui est le métabolite actif ayant une activité antitumorale puissante .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications en recherche sur le cancer. Il a montré une activité antitumorale significative dans divers xénogreffes tumorales humaines, notamment les cancers gastrique, du sein, du poumon, du pancréas, de la prostate et colorectal . De plus, this compound s’est avéré inhiber la progression du cycle cellulaire et induire l’apoptose dans les cellules de neuroblastome . Sa capacité à cibler la kinase apparentée à la polo-1 en fait un candidat prometteur pour la thérapie du cancer .
Comparaison Avec Des Composés Similaires
Composés similaires
HMN-176 : Le métabolite actif de HMN-214, connu pour son activité antitumorale puissante.
ON-01910 : Un autre composé qui inhibe la polymérisation de la tubuline et a montré une activité antitumorale.
KX2-391 : Un composé identifié comme un inhibiteur de la polymérisation de la tubuline.
Unicité
This compound est unique en raison de son double mécanisme d’action, impliquant à la fois l’inhibition de la kinase apparentée à la polo-1 et la régulation négative de l’expression des gènes de résistance aux multimédicaments . Cela en fait un agent antitumoral polyvalent et puissant ayant une activité à large spectre contre divers cancers.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHRKSTDPOHEN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025981 | |
| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173529-46-9 | |
| Record name | N-[(4-Methoxyphenyl)sulfonyl]-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173529-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HMN 214 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HMN-214 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E9UR0RFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


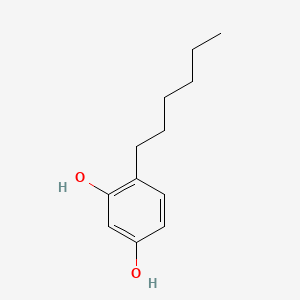
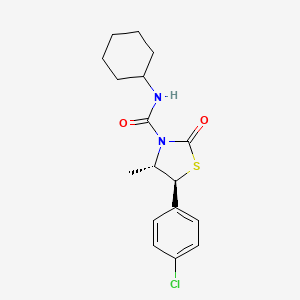
![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)
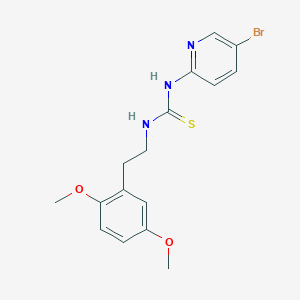
![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)
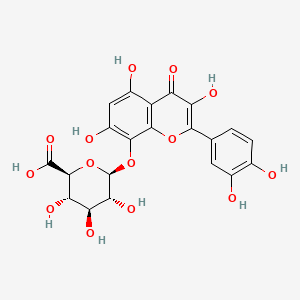
![Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester](/img/structure/B1673244.png)
